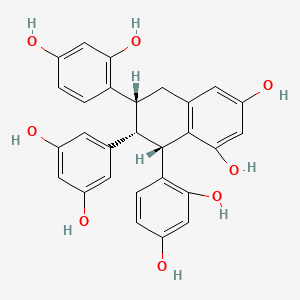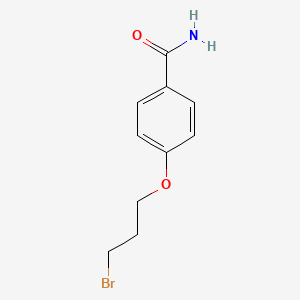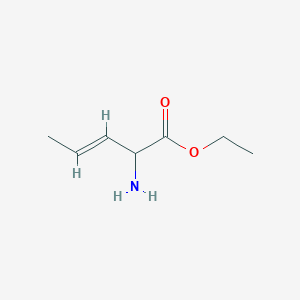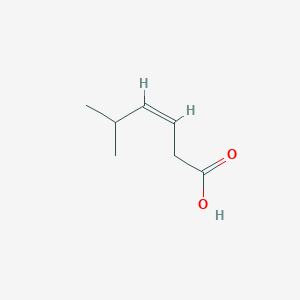
Diethyl 2,2'-(azanediylbis(thiazole-2,4-diyl))diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate is a complex organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
Métodos De Preparación
The synthesis of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate typically involves the reaction of thiazole derivatives with diethyl acetamidomalonate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding and π-π interactions with aromatic residues in the target proteins .
Comparación Con Compuestos Similares
Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate can be compared with other thiazole derivatives, such as:
Diethyl 2,2’-(1,4-phenylenebis(azanediyl))diacetate: This compound features a phenylene bridge instead of a thiazole ring, leading to different chemical and biological properties.
Diethyl 2,2’-(1,1’-biphenyl-4,4’-diylbis(azanediyl))diacetate:
The uniqueness of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate lies in its thiazole ring, which imparts specific biological activities and chemical reactivity that are not present in other similar compounds .
Propiedades
Fórmula molecular |
C14H17N3O4S2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-[[2-(2-ethoxy-2-oxoethyl)-1,3-thiazol-4-yl]amino]-1,3-thiazol-2-yl]acetate |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-20-13(18)5-11-16-9(7-22-11)15-10-8-23-12(17-10)6-14(19)21-4-2/h7-8,15H,3-6H2,1-2H3 |
Clave InChI |
QZGPBDADCLTLLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=CS1)NC2=CSC(=N2)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)





![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
![(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12835417.png)
